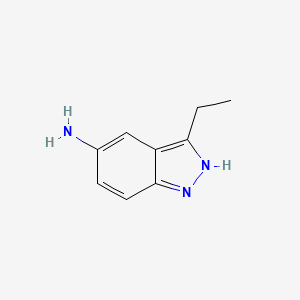

1H-Indazol-5-amine, 3-ethyl-

Description

Indazole and its derivatives are widely recognized as "privileged scaffolds" in medicinal chemistry. This term denotes a molecular framework that is capable of binding to a variety of biological targets, thereby exhibiting a broad range of pharmacological activities. mdpi.com The indazole ring, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a versatile building block in the synthesis of novel therapeutic agents. mdpi.com Its unique structural and electronic properties, including its aromaticity and the presence of nitrogen atoms capable of forming crucial hydrogen bonds, allow for potent and selective interactions with enzymes and receptors in the body. acs.org

The diverse biological activities associated with indazole derivatives are extensive, encompassing anti-cancer, anti-inflammatory, antimicrobial, anti-HIV, and neuroprotective effects. mdpi.com This versatility has led to the successful development of numerous indazole-containing drugs. For instance, Pazopanib is a tyrosine kinase inhibitor used in cancer therapy, and Bendazac is a non-steroidal anti-inflammatory drug. mdpi.com The ability to readily modify the indazole core at various positions allows chemists to fine-tune the pharmacological profile of the resulting molecules, optimizing for potency, selectivity, and pharmacokinetic properties. mdpi.comnih.gov Consequently, the indazole scaffold remains a focal point of intense research in the quest for new and improved medicines. researchgate.net

Within the large family of indazoles, 1H-Indazol-5-amine, 3-ethyl- (CAS Number: 461037-08-1) represents a specific, substituted derivative. molecularinfo.com This compound features an ethyl group at the 3-position and an amine group at the 5-position of the 1H-indazole core. While extensive, detailed research focusing solely on this particular molecule is not widely available in peer-reviewed literature, its structure suggests its potential as a valuable chemical intermediate in the synthesis of more complex, biologically active molecules.

The 3-aminoindazole moiety is itself considered a privileged fragment in drug discovery, known to act as an effective "hinge-binding" fragment in kinase inhibitors. nih.gov The amine group at this position can form critical interactions within the ATP-binding site of various kinases. Furthermore, substitutions at the 5-position of the indazole ring are often explored to enhance potency and modulate the physical properties of the compound. nih.gov The ethyl group at the 3-position, while less common than other substituents, would influence the steric and electronic properties of the molecule, potentially leading to unique biological activities.

Table 1: Chemical Properties of 1H-Indazol-5-amine, 3-ethyl- and Related Compounds

| Property | Value (1H-Indazol-5-amine, 3-ethyl-) | Value (Parent Compound: 1H-Indazol-5-amine) |

| CAS Number | 461037-08-1 molecularinfo.com | 19335-11-6 |

| Molecular Formula | C₉H₁₁N₃ | C₇H₇N₃ |

| Molecular Weight | 161.20 g/mol | 133.15 g/mol |

| Predicted logP | 1.45 (Predicted) | 0.66 (Calculated) chemeo.com |

| Melting Point | Data not available | 175-178 °C |

Note: Experimental data for 1H-Indazol-5-amine, 3-ethyl- is limited. Predicted values are based on computational models.

The exploration of indazole chemistry dates back over a century, but its prominence in medicinal chemistry has particularly surged in recent decades. google.com Early synthetic methods were often harsh, requiring high temperatures or strong acids and bases. google.com However, the recognition of the therapeutic potential of the indazole nucleus spurred the development of more efficient and versatile synthetic routes.

The journey of indazoles from laboratory curiosities to clinical staples can be marked by the introduction of key drugs. The development of non-steroidal anti-inflammatory drugs like Bendazac in the mid-20th century highlighted the scaffold's potential. More recently, the field has seen a proliferation of indazole-based compounds entering clinical trials, especially in oncology. nih.gov The discovery that the 3-aminoindazole structure is a key pharmacophore for inhibiting protein kinases has been a significant driver of modern research. acs.org This has led to the development of targeted cancer therapies like Pazopanib and Entrectinib. mdpi.comnih.gov The continuous evolution of synthetic methodologies, including palladium-catalyzed cross-coupling reactions and novel cyclization strategies, has expanded the accessible chemical space of indazole derivatives, paving the way for the discovery of next-generation therapeutics. acs.orgresearchgate.net

Table 2: Examples of Marketed Drugs Containing the Indazole Scaffold

| Drug Name | Therapeutic Area | Mechanism of Action |

| Pazopanib | Oncology | Tyrosine Kinase Inhibitor |

| Niraparib | Oncology | PARP Inhibitor |

| Bendazac | Anti-inflammatory | Non-steroidal anti-inflammatory drug (NSAID) |

| Granisetron | Antiemetic | 5-HT3 Receptor Antagonist |

| Entrectinib | Oncology | ALK, ROS1, and TRK Inhibitor |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-ethyl-2H-indazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-2-8-7-5-6(10)3-4-9(7)12-11-8/h3-5H,2,10H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMGBMHSEZUADSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C=C(C=CC2=NN1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401311381 | |

| Record name | 3-Ethyl-1H-indazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401311381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

461037-08-1 | |

| Record name | 3-Ethyl-1H-indazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=461037-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethyl-1H-indazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401311381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Ethyl 1h Indazol 5 Amine and Its Analogues

Strategies for Indazole Ring Formation Applicable to 3-Substituted and 5-Aminated Derivatives

The construction of the core indazole ring system is the foundational step in the synthesis of the target compound. Several strategies have been developed that are amenable to the introduction of substituents at the 3- and 5-positions.

Cyclization Reactions Utilizing Hydrazine (B178648) Derivatives and Aromatic Precursors

A classical and versatile approach to indazole synthesis involves the condensation and cyclization of hydrazine derivatives with suitably substituted aromatic precursors. chemicalbook.comsci-hub.se This method is particularly relevant for creating 3-substituted and 5-aminated indazoles.

One common pathway involves the reaction of o-halobenzaldehydes or ketones with hydrazine. chemicalbook.com For the synthesis of a 3-ethyl derivative, a 2-haloaryl ethyl ketone would serve as a key starting material. The reaction with hydrazine hydrate (B1144303) proceeds via condensation to form a hydrazone intermediate, which then undergoes intramolecular cyclization to furnish the 1H-indazole ring. thieme-connect.denih.gov The presence of a nitro or other precursor group at the 5-position of the aromatic ketone allows for the eventual formation of the 5-amino functionality.

Another variation employs 2-aminobenzonitriles as precursors. mdpi.com These can react with organometallic reagents to form ketimine intermediates, which then cyclize upon treatment with a copper catalyst to yield 1H-indazoles. mdpi.com This strategy offers a route to 3-alkylated indazoles.

The use of substituted hydrazines can also influence the final product, although for the synthesis of 1H-indazoles, unsubstituted hydrazine is typically employed. thieme-connect.de The reaction conditions, such as the choice of solvent and the presence of a base, can be optimized to improve yields and regioselectivity. nih.gov

Transition-Metal-Catalyzed Approaches to Indazole Construction

In recent years, transition-metal-catalyzed reactions have emerged as powerful tools for the synthesis of indazoles, offering high efficiency and functional group tolerance. nitk.ac.innih.govresearchgate.net These methods often involve C-H activation and annulation strategies.

Rhodium(III)-catalyzed reactions have been successfully employed in the synthesis of 2H-indazoles from azobenzenes and aldehydes. acs.org While this leads to the 2H-regioisomer, it highlights the potential of metal catalysis in forming the indazole core. For the synthesis of 1H-indazoles, palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)-hydrazines is a viable route. nih.gov

Copper-catalyzed methods are also prevalent. For instance, the cyclization of o-haloaryl N-sulfonylhydrazones can be mediated by copper(I) oxide or copper(II) acetate. mdpi.com Another copper-catalyzed approach involves the reaction of 2-haloacetophenones with methyl hydrazine, followed by intramolecular dehydration-cyclization. chemicalbook.com These methods provide access to a range of substituted indazoles.

The choice of metal catalyst and ligands is crucial for controlling the regioselectivity and yield of the reaction. These advanced techniques offer alternatives to traditional cyclization methods, often with milder reaction conditions and broader substrate scope. researchgate.net

Metal-Free and Green Chemistry Synthetic Protocols

Driven by the principles of green chemistry, metal-free synthetic routes to indazoles have gained significant attention. mdpi.comacs.org These methods aim to reduce the use of hazardous reagents and catalysts.

One such approach involves the electrochemical synthesis of 1H-indazoles through an intramolecular N(sp²)–H/N(sp³)–H coupling reaction. rsc.org This method is notable for its use of ammonia (B1221849) as the nitrogen source and its operation at room temperature without the need for a metal catalyst. rsc.org

Another metal-free strategy is the iodine-mediated aryl C-H amination of hydrazones. nih.govmdpi.com This reaction provides a direct route to the indazole ring system. Additionally, organophosphorus-mediated reductive cyclization of substituted hydrazone precursors offers a one-pot, two-step approach to 2H-indazoles. mdpi.com

Furthermore, multicomponent reactions (MCRs) under metal-free conditions have been developed for the synthesis of fused indazole derivatives, showcasing the potential for building molecular complexity in a single step. mdpi.com These green approaches are not only environmentally benign but also offer novel pathways to functionalized indazoles.

Regioselective Introduction of the 3-Ethyl Moiety onto the Indazole Core

The introduction of the ethyl group at the 3-position of the indazole ring is a critical step in the synthesis of the target molecule. This can be achieved either by starting with a precursor already containing the ethyl group or by functionalizing the pre-formed indazole ring.

Starting from a precursor such as 2-halopropiophenone and reacting it with hydrazine is a direct method to install the 3-ethyl group during the ring formation. Alternatively, if the indazole core is synthesized first, direct C-H functionalization at the 3-position can be employed.

Halogenation at the C3 position, often with reagents like N-bromosuccinimide (NBS), provides a handle for further functionalization. chim.it The resulting 3-haloindazole can then undergo cross-coupling reactions, such as Suzuki or Negishi coupling, to introduce the ethyl group. However, direct alkylation methods are also known. For instance, some methods utilize propiophenone (B1677668) derivatives as starting materials, which are then reacted with hydrazine to form the indazole ring, followed by further substitution steps.

Selective Amination at the 5-Position of the Indazole Ring

The introduction of an amino group at the 5-position of the indazole ring requires regioselective methods. Direct amination of the indazole core at the 5-position is challenging. Therefore, this functionality is typically introduced by carrying a precursor group on the aromatic ring of the starting material, which is later converted to the amine.

A common strategy involves starting with a 4-substituted-2-nitroaniline derivative. The nitro group can then be used to direct the formation of the indazole ring and is subsequently reduced to the desired 5-amino group. For instance, the synthesis of 3-amino-5-substituted indazole derivatives has been reported as a starting point for further modifications. nih.gov

Derivatization from Precursors (e.g., Nitro Reduction to Amine)

A widely used and reliable method for introducing an amino group at a specific position on an aromatic ring is through the reduction of a nitro group. sci-hub.seresearchgate.net In the context of synthesizing 3-ethyl-1H-indazol-5-amine, a key precursor would be 3-ethyl-5-nitro-1H-indazole.

The synthesis of this nitro-indazole precursor would involve the cyclization strategies mentioned earlier, starting from a 2-halo-4-nitro-propiophenone or a similar aromatic precursor. Once the 3-ethyl-5-nitro-1H-indazole is obtained, the nitro group can be reduced to the 5-amino group using a variety of reducing agents.

Commonly employed methods for nitro group reduction include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with a hydrogen source, or metal-based reductions using reagents such as tin(II) chloride (SnCl₂) or iron (Fe) in acidic media. sci-hub.se The choice of reducing agent is critical to ensure compatibility with other functional groups present in the molecule. This two-step sequence of nitration followed by reduction is a robust and well-established method for the synthesis of amino-substituted indazoles.

Divergent Synthesis Strategies for 3-Ethyl-1H-Indazol-5-amine Analogues

Divergent synthesis provides an efficient pathway to generate a library of structurally related compounds from a common intermediate. This approach is invaluable for medicinal chemistry, enabling the rapid exploration of a chemical space to identify analogues with improved biological activity. For the 3-ethyl-1H-indazol-5-amine scaffold, divergent strategies typically involve introducing key functional groups onto the indazole core that can serve as handles for a variety of coupling reactions.

A common strategy begins with a functionalized indazole, such as a bromo- or iodo-substituted precursor. For instance, a precursor like 5-bromo-3-ethyl-1H-indazole can be synthesized and then subjected to various palladium-catalyzed cross-coupling reactions to introduce diversity at the 5-position. The Suzuki-Miyaura coupling, for example, allows for the introduction of a wide range of aryl and heteroaryl groups. mdpi.com Similarly, Sonogashira coupling can be used to install alkyne moieties, which can be further elaborated. nih.gov The amino group at the 5-position also serves as a key site for diversification, allowing for N-arylation or acylation to produce a series of amides and substituted amines. rsc.org

Another powerful approach involves creating versatile building blocks that can be readily modified. For example, the synthesis of novel indazole scaffolds like 7-iodo-1H-indazole and 3-bromo-7-iodo-1H-indazole creates potent intermediates for divergent syntheses through palladium cross-coupling reactions. researchgate.net This allows for sequential and regioselective functionalization at different positions of the indazole ring. By adapting this methodology, a 3-ethyl-5-amino-7-halo-1H-indazole intermediate could be employed in a divergent manner to generate a library of C7-substituted analogues.

The functionalization is not limited to the carbocyclic ring. The indazole nitrogen atoms (N1 and N2) can be alkylated or arylated. The regioselectivity of N-alkylation can often be controlled by the choice of base and solvent, yielding either the N1 or N2 isomer, which can then be carried through subsequent diversification steps.

A typical divergent synthesis workflow for analogues of 3-ethyl-1H-indazol-5-amine might involve:

Synthesis of a Core Intermediate: Preparation of a key precursor, such as 5-bromo-3-ethyl-1H-indazole or 3-ethyl-5-nitro-1H-indazole.

Functional Group Interconversion: For example, reduction of the nitro group to an amine.

Diversification Reactions:

C-C and C-N Coupling: Using the bromo-substituted core in Suzuki, Sonogashira, or Buchwald-Hartwig reactions to introduce diverse substituents. mdpi.com

Amine Derivatization: Acylation, sulfonylation, or reductive amination of the 5-amino group. preprints.org

N-Alkylation/Arylation: Selective functionalization at the N1 or N2 position of the indazole ring. rsc.org

This divergent approach facilitates the systematic modification of the 3-ethyl-1H-indazol-5-amine structure, which is essential for optimizing its pharmacological properties.

Optimization of Reaction Conditions and Yields in 3-Ethyl-1H-Indazol-5-amine Synthesis

The efficient synthesis of 3-ethyl-1H-indazol-5-amine and its analogues relies heavily on the optimization of reaction conditions to maximize yield, purity, and scalability while minimizing reaction times and the need for costly purification methods like column chromatography. preprints.org Key reactions in the synthesis of substituted indazoles, such as cyclization, cross-coupling, and functional group manipulations, are often subject to extensive optimization studies.

Cyclization to form the Indazole Core: The formation of the indazole ring is a critical step. One common method is the cyclization of an appropriately substituted benzonitrile, such as 2-fluoro-5-nitrobenzonitrile, with hydrazine. mdpi.com Optimization of this step might involve screening solvents, temperature, and the equivalents of hydrazine to achieve high yields in minimal time. For instance, refluxing 5-bromo-2-fluorobenzonitrile (B68940) with hydrazine hydrate (80%) was found to produce 5-bromo-1H-indazol-3-amine in high yield in just 20 minutes. mdpi.comsemanticscholar.org

Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura coupling is frequently used to functionalize halogenated indazole intermediates. The choice of catalyst, ligand, base, and solvent system is critical for success. For the synthesis of 5-aryl-1H-indazol-3-amines from 5-bromo-1H-indazol-3-amine, a systematic optimization was performed. mdpi.comsemanticscholar.org The use of PdCl₂(dppf)₂ as a catalyst with Cs₂CO₃ as the base in a 1,4-dioxane/water solvent system at 90 °C was found to be highly effective, shortening reaction times and increasing yields. semanticscholar.org

Below is a data table illustrating the optimization of a Suzuki coupling reaction for a related indazole derivative.

Table 1: Optimization of Suzuki Coupling Conditions for 5-substituted-1H-indazol-3-amine

N-Arylation Reactions: The derivatization of the amino group is another key step. Copper-catalyzed N-arylation of 1H-indazol-5-amine with boronic acids has been optimized by screening various copper sources, solvents, and bases. Studies on the N-arylation of 1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine found that using Cu(OAc)₂·H₂O as the catalyst in dichloromethane (B109758) (DCM) at room temperature provided the best results. rsc.org

Table 2: Optimization of Copper-Catalyzed N-Arylation of an Indazol-5-amine Derivative

Reaction Conditions: 1a (1.0 equiv), phenyl boronic acid (2 equiv), Cu-source (20 mol%), solvent (2 mL), room temperature. rsc.org

These examples underscore the importance of methodical optimization of reaction parameters. For the synthesis of 3-ethyl-1H-indazol-5-amine, similar systematic screening of catalysts, reagents, solvents, and temperatures would be essential to develop a robust and high-yielding synthetic protocol suitable for producing the compound and its analogues for further research. chemrxiv.orgresearchgate.net

Chemical Reactivity and Functionalization of 3 Ethyl 1h Indazol 5 Amine

Reactivity of the Indazole Nitrogen Atoms (N1, N2) in 3-Ethyl-1H-Indazol-5-amine

The pyrazole (B372694) moiety of the indazole ring contains two nitrogen atoms, N1 and N2, both of which are nucleophilic and can participate in various reactions. However, their reactivity is not identical, leading to the challenge of regioselectivity. The 1H-indazole tautomer is generally considered more thermodynamically stable than the 2H-tautomer. The substitution pattern on the indazole ring, particularly at the C3 position, along with the specific reagents and conditions employed, dictates the outcome of reactions at these nitrogen centers.

N-alkylation and N-acylation are fundamental transformations for modifying the indazole core. The reaction of 3-Ethyl-1H-indazol-5-amine with alkylating or acylating agents typically yields a mixture of N1 and N2 substituted products.

N-Alkylation: The regioselectivity of N-alkylation is highly dependent on reaction conditions and the nature of the substituents. For indazoles, direct alkylation often provides a mixture of N1 and N2 isomers, which can be challenging to separate. beilstein-journals.org Studies on various substituted indazoles have shown that using a strong base like sodium hydride (NaH) in a solvent such as tetrahydrofuran (B95107) (THF) can favor the formation of the N1-alkylated product. beilstein-journals.org This preference is attributed to the thermodynamic stability of the N1-substituted isomer. The steric bulk of the C3-ethyl group in 3-Ethyl-1H-indazol-5-amine may further influence this selectivity. A high degree of N1 regioselectivity is often achieved with a wide variety of alkylating reagents, including primary alkyl halides. beilstein-journals.org

N-Acylation: N-acylation of indazoles is generally more selective for the N1 position. This is often explained by the initial formation of the less stable N2-acylindazole, which then isomerizes to the more thermodynamically stable N1-regioisomer. beilstein-journals.org This thermodynamic control makes N-acylation a reliable method for selectively functionalizing the N1 position of the indazole ring.

| Reaction Type | Typical Reagents | Common Conditions | Major Product |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., CH₃I, CH₃CH₂Br) | NaH, THF | N1-Alkyl-3-ethyl-1H-indazol-5-amine |

| N-Acylation | Acyl Chloride (e.g., CH₃COCl), Anhydride | Base (e.g., Pyridine, Et₃N) | N1-Acyl-3-ethyl-1H-indazol-5-amine |

The nitrogen atoms of the indazole ring can serve as anchor points for the construction of fused polycyclic systems. These reactions often involve intramolecular or intermolecular cyclizations to form new rings, significantly increasing the structural complexity and providing access to novel chemical scaffolds.

One strategy involves the reaction of indazole derivatives with bifunctional reagents. For instance, an intermolecular annulation of an indazole aldehyde with a propargylic amine can lead to the formation of a pyrazino[1,2-b]indazole system under catalyst-free conditions. rsc.orgresearchgate.net Another approach is the reaction of a suitably substituted indazole, such as a 2-(2H-indazol-2-yl)aniline, with an aryl methyl ketone in an iodine-mediated oxidative annulation to synthesize indazoloquinoxaline derivatives. researchgate.net

Furthermore, intramolecular cyclization of hydrazones derived from heterocyclic diazonium salts can furnish fused triazine systems, such as nih.govacs.orgacs.orgtriazino[4,3-b]indazoles. researchgate.net These reactions highlight the utility of the indazole N-atoms in building complex heterocyclic frameworks through N-N or N-C bond formations. nih.gov

| Fused System | General Strategy | Reactant Types |

|---|---|---|

| Pyrazino[1,2-b]indazoles | Intermolecular Annulation | Indazole aldehydes, Propargylic amines |

| Indazoloquinoxalines | Oxidative Annulation | 2-(Indazol-2-yl)anilines, Aryl methyl ketones |

| nih.govacs.orgacs.orgTriazino[4,3-b]indazoles | Intramolecular Cyclization | Hydrazones from indazole diazonium salts |

Chemical Transformations at the 5-Amino Group of 3-Ethyl-1H-Indazol-5-amine

The primary aromatic amine at the C5 position is a versatile functional group that serves as a handle for a variety of chemical modifications, including acylation, condensation, and diazotization reactions.

The nucleophilic 5-amino group readily reacts with acylating agents to form stable amide bonds. This reaction is typically carried out using acyl chlorides or anhydrides in the presence of a base to neutralize the acid byproduct.

Similarly, the 5-amino group can react with isocyanates and isothiocyanates to yield substituted ureas and thioureas, respectively. These reactions involve the nucleophilic addition of the amine to the electrophilic carbon of the isocyanate or isothiocyanate, followed by proton transfer. These linkages are important in medicinal chemistry for their hydrogen bonding capabilities.

| Reaction Type | Reagent | Product Functional Group |

|---|---|---|

| Amidation | Acyl Chloride (R-COCl) or Anhydride ((R-CO)₂O) | Amide (-NH-CO-R) |

| Urea Formation | Isocyanate (R-NCO) | Urea (-NH-CO-NH-R) |

| Thiourethane Formation | Isothiocyanate (R-NCS) | Thiourea (-NH-CS-NH-R) |

The primary amine at C5 can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. This reaction is typically reversible and catalyzed by either acid or base. The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon to form an unstable carbinolamine intermediate, which then dehydrates to yield the imine. To drive the reaction to completion, water is often removed from the reaction mixture. Aromatic aldehydes are generally more reactive and form more stable Schiff bases compared to aliphatic aldehydes or ketones.

The 5-amino group can be converted into a diazonium salt, a highly versatile intermediate in organic synthesis. This transformation, known as diazotization, is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C).

The resulting 3-ethyl-1H-indazol-5-diazonium salt is a valuable precursor for a wide range of functional group transformations. The diazonium group is an excellent leaving group (N₂) and can be replaced by various nucleophiles in reactions such as:

Sandmeyer Reactions: Introduction of halides (-Cl, -Br) or a cyano group (-CN) using corresponding copper(I) salts.

Schiemann Reaction: Introduction of fluorine (-F) using fluoroboric acid (HBF₄).

Gattermann Reaction: Introduction of halides using copper powder.

Azo Coupling: Reaction with activated aromatic compounds (e.g., phenols, anilines) to form azo compounds, which are highly colored and have applications as dyes. This reaction is a form of electrophilic aromatic substitution where the diazonium ion acts as the electrophile.

These transformations allow for the introduction of a diverse array of substituents onto the benzene (B151609) ring of the indazole core, making diazotization a powerful tool for derivatization.

Electrophilic and Nucleophilic Aromatic Substitution on the Indazole Ring of 3-Ethyl-1H-Indazol-5-amine

The indazole ring system, being a bicyclic aromatic heterocycle, exhibits a complex reactivity pattern towards electrophilic and nucleophilic aromatic substitution. The outcome of these reactions on 3-Ethyl-1H-Indazol-5-amine is influenced by the directing effects of the substituents and the intrinsic reactivity of the different positions on the indazole core.

Electrophilic Aromatic Substitution:

The indazole nucleus is generally considered an electron-rich heteroaromatic system, making it susceptible to electrophilic attack. The presence of the amino group at the C5 position and the ethyl group at the C3 position further activates the ring towards electrophiles. The amino group is a strong activating group and an ortho-, para- director, while the alkyl group is a weak activator and also an ortho-, para- director.

Considering the structure of 3-Ethyl-1H-Indazol-5-amine, electrophilic substitution is predicted to occur preferentially on the benzene moiety of the indazole ring. The most likely positions for substitution are C4 and C6, which are ortho to the strongly activating amino group. The C7 position is also activated, being para to the pyrazole nitrogen (N1) and meta to the amino group.

Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts reactions. While specific studies on 3-Ethyl-1H-Indazol-5-amine are not extensively documented in publicly available literature, the reactivity can be inferred from studies on similar indazole derivatives. For instance, the direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines using N-halosuccinimides (NXS) provides a metal-free method to introduce halogens onto the heterocyclic ring, suggesting that similar transformations could be possible on the indazole ring of 3-Ethyl-1H-Indazol-5-amine, likely at the C4 position. nih.govchim.itmdpi.com

| Electrophilic Reagent | Expected Position of Substitution | Reaction Type |

| Br₂ / FeBr₃ | C4, C6 | Bromination |

| HNO₃ / H₂SO₄ | C4, C6 | Nitration |

| SO₃ / H₂SO₄ | C4, C6 | Sulfonation |

| R-Cl / AlCl₃ | C4, C6 | Friedel-Crafts Alkylation |

| RCOCl / AlCl₃ | C4, C6 | Friedel-Crafts Acylation |

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) on the indazole ring is less common and typically requires the presence of a good leaving group (such as a halide) and strong electron-withdrawing groups to activate the ring towards nucleophilic attack. In the case of 3-Ethyl-1H-Indazol-5-amine, the ring system is electron-rich due to the amino and ethyl substituents, making it generally unreactive towards nucleophilic aromatic substitution under standard conditions.

However, derivatives of 3-Ethyl-1H-Indazol-5-amine, for example, where the amino group is transformed into a diazonium salt, could undergo nucleophilic substitution. Furthermore, if a halogen atom were introduced at a suitable position (e.g., C4 or C6), it could potentially be displaced by a strong nucleophile, although harsh reaction conditions would likely be required. The development of directed SNAr reactions, where a directing group facilitates nucleophilic attack at a specific position, could also be a potential avenue for the functionalization of this scaffold. rsc.org

Metal-Catalyzed Cross-Coupling Reactions Involving 3-Ethyl-1H-Indazol-5-amine Derivatives

Metal-catalyzed cross-coupling reactions are powerful tools for the synthesis of complex molecules and have been widely applied to the functionalization of heterocyclic compounds, including indazoles. Derivatives of 3-Ethyl-1H-Indazol-5-amine, particularly halogenated derivatives, are excellent substrates for these transformations.

These palladium-catalyzed cross-coupling reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, providing access to a wide range of functionalized indazoles.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. This reaction is particularly useful for forming biaryl structures. A bromo-derivative of 3-Ethyl-1H-Indazol-5-amine, for instance, at the C4, C6, or C7 position, could be readily coupled with various aryl or heteroaryl boronic acids. Studies on the Suzuki-Miyaura coupling of 5-bromoindazoles have demonstrated the feasibility of this approach, yielding the corresponding 5-arylindazoles in good yields. masterorganicchemistry.commasterorganicchemistry.com

| Coupling Partner 1 (Indazole Derivative) | Coupling Partner 2 (Boronic Acid/Ester) | Catalyst System | Product Type |

| 4-Bromo-3-ethyl-1H-indazol-5-amine | Arylboronic acid | Pd(dppf)Cl₂, K₂CO₃ | 4-Aryl-3-ethyl-1H-indazol-5-amine |

| 6-Bromo-3-ethyl-1H-indazol-5-amine | Heteroarylboronic acid | Pd(OAc)₂, RuPhos, K₃PO₄ | 6-Heteroaryl-3-ethyl-1H-indazol-5-amine |

Heck Coupling:

The Heck reaction couples an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. A halogenated derivative of 3-Ethyl-1H-Indazol-5-amine could be reacted with various alkenes to introduce alkenyl substituents onto the indazole ring. The reaction is known for its tolerance of a wide range of functional groups. rsc.orgnih.gov

Sonogashira Coupling:

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. youtube.comscispace.comresearchgate.netnih.gov This reaction would allow for the introduction of alkynyl groups onto the indazole core of 3-Ethyl-1H-Indazol-5-amine derivatives. Sequential Sonogashira and Suzuki couplings have been successfully performed on dihalogenated indoles and indazoles, highlighting the potential for selective functionalization. researchgate.net

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine. rsc.org This reaction could be used to introduce additional amino groups or to couple the existing amino group of a halogenated 3-Ethyl-1H-Indazol-5-amine with another aryl or heteroaryl halide. The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine (B1218219) ligands often being the most effective.

| Reaction Type | Indazole Derivative Substrate | Coupling Partner | Typical Catalyst | Resulting Functional Group |

| Heck | Halogenated 3-Ethyl-1H-Indazol-5-amine | Alkene | Pd(OAc)₂, PPh₃ | Alkenyl |

| Sonogashira | Halogenated 3-Ethyl-1H-Indazol-5-amine | Terminal Alkyne | Pd(PPh₃)₄, CuI | Alkynyl |

| Buchwald-Hartwig | 3-Ethyl-1H-indazol-5-yl halide | Amine | Pd₂(dba)₃, Ligand | Amino |

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the modification of aromatic and heteroaromatic compounds, avoiding the need for pre-functionalized starting materials. masterorganicchemistry.com Palladium-catalyzed C-H activation has been successfully applied to indazole systems. nih.govchim.it

For 3-Ethyl-1H-Indazol-5-amine, C-H functionalization could potentially be directed to several positions. The inherent reactivity of the indazole ring, combined with the directing ability of the N1-H or the C5-amino group, could be exploited to achieve regioselective C-H activation. For instance, direct arylation at the C3 position of 1H-indazoles has been reported, though it can be challenging due to the lower reactivity of this position. More commonly, C-H activation is observed at the C7 position, directed by the N1 atom of the pyrazole ring.

Recent research has focused on the development of transition-metal-catalyzed sequential C-H activation/annulation reactions for the construction of functionalized indazole derivatives. mdpi.com These methods offer efficient routes to complex indazole-containing scaffolds. While specific examples for 3-Ethyl-1H-Indazol-5-amine are not prevalent, the general methodologies developed for indazole C-H functionalization suggest that direct coupling with various partners, such as aryl halides, alkenes, and alkynes, is a feasible strategy for the derivatization of this compound.

Advanced Spectroscopic and Structural Characterization Methodologies for 3 Ethyl 1h Indazol 5 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

One-dimensional (1D) NMR provides the initial overview of the molecular structure. In the ¹H NMR spectrum of 3-ethyl-1H-indazol-5-amine, distinct signals are expected for the protons of the ethyl group (a quartet for the methylene (B1212753) -CH₂- and a triplet for the methyl -CH₃), the aromatic protons on the indazole ring, the amine (-NH₂) protons, and the indazole N-H proton. nih.gov The ¹³C NMR spectrum complements this by showing signals for each unique carbon atom, including those in the ethyl group and the indazole ring system. nih.govrsc.orgmdpi.com

Two-dimensional (2D) NMR techniques are crucial for assembling the molecular puzzle by establishing connectivity between atoms. science.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For 3-ethyl-1H-indazol-5-amine, a cross-peak between the methylene quartet and the methyl triplet of the ethyl group would confirm their direct connection. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). sdsu.eduyoutube.com It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which helps in determining the molecule's stereochemistry and conformation in solution.

The following table illustrates the type of data obtained from 1D and 2D NMR experiments for a representative indazole derivative.

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| -CH₂-CH₃ | ~1.35 (t) | ~14.0 | -CH₂- |

| -CH₂-CH₃ | ~2.90 (q) | ~21.5 | C3, -CH₃ |

| Ar-H4 | ~7.50 (d) | ~121.0 | C5, C6, C7a |

| Ar-H6 | ~6.80 (dd) | ~115.0 | C4, C5, C7a |

| Ar-H7 | ~7.20 (d) | ~109.0 | C5, C3a |

| -NH₂ | ~4.00 (br s) | N/A | C4, C5, C6 |

| N-H | ~12.5 (br s) | N/A | C3, C7a |

For pharmaceutical compounds, the solid-state structure is of paramount importance as different crystalline forms, or polymorphs, can exhibit varied physical properties. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing these forms. jeol.com Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are sensitive to the local environment of each nucleus within the crystal lattice. dur.ac.uk

¹³C Cross-Polarization Magic Angle Spinning (CPMAS) is a common ssNMR experiment. Different polymorphs of 3-ethyl-1H-indazol-5-amine would present distinct ¹³C chemical shifts due to differences in molecular packing and intermolecular interactions (e.g., hydrogen bonding). jeol.comnih.gov This allows for the clear identification and quantification of different polymorphic forms in a sample. Furthermore, ssNMR can provide insights into molecular conformation, such as the torsional angles of the ethyl group relative to the indazole ring, which may vary between different solid forms. dur.ac.uk

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a cornerstone of chemical analysis, providing precise molecular weight information and structural details through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z). nih.gov This accuracy allows for the determination of the elemental formula of a compound. nih.gov For 3-ethyl-1H-indazol-5-amine (C₉H₁₁N₃), the calculated exact mass of the protonated molecule [M+H]⁺ is 162.1026. An HRMS measurement confirming this value to within a few parts per million (ppm) would provide strong evidence for the compound's elemental composition. rsc.orgwiley-vch.de

| Compound | Formula | Ion | Calculated Exact Mass | Typical HRMS Result |

|---|---|---|---|---|

| 3-ethyl-1H-indazol-5-amine | C₉H₁₁N₃ | [M+H]⁺ | 162.1026 | 162.1024 (Error < 2 ppm) |

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion, e.g., the [M+H]⁺ of 3-ethyl-1H-indazol-5-amine) which is then fragmented through collision-induced dissociation (CID) to produce a series of product ions. nih.gov The resulting fragmentation pattern is characteristic of the molecule's structure and can be used for confirmation and isomer differentiation.

For 3-ethyl-1H-indazol-5-amine, key fragmentation pathways would likely include:

Loss of a methyl radical (•CH₃): A common fragmentation for ethyl-substituted aromatics, leading to a stable benzylic-type cation.

Loss of ethene (C₂H₄): Via a McLafferty-type rearrangement or other mechanisms.

Cleavage of the indazole ring: Resulting in characteristic fragments that reveal the core structure.

Analyzing these pathways provides mechanistic insight and confirms the connectivity of the substituents to the indazole ring. libretexts.org

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. americanpharmaceuticalreview.com Each functional group has characteristic vibrational frequencies, making these methods excellent for functional group identification. nih.govelsevier.com

For 3-ethyl-1H-indazol-5-amine, the IR and Raman spectra would be expected to show characteristic bands corresponding to the different functional moieties within the molecule:

N-H Stretching: Two distinct bands are expected in the 3300-3500 cm⁻¹ region for the asymmetric and symmetric stretching of the primary amine (-NH₂), along with a broader band for the N-H stretch of the indazole ring. nih.gov

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group are found just below 3000 cm⁻¹. mdpi.com

C=C and C=N Stretching: Vibrations associated with the aromatic indazole ring system are expected in the 1500-1620 cm⁻¹ region. mdpi.com

N-H Bending: The scissoring vibration of the -NH₂ group typically appears around 1600 cm⁻¹.

The following table summarizes the expected characteristic vibrational frequencies.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch (asymmetric) | -NH₂ | ~3450 |

| N-H Stretch (symmetric) | -NH₂ | ~3350 |

| N-H Stretch | Indazole N-H | ~3100-3300 (broad) |

| C-H Stretch | Aromatic | 3000-3100 |

| C-H Stretch | Aliphatic (-CH₂, -CH₃) | 2850-2980 |

| C=C / C=N Stretch | Indazole Ring | 1500-1620 |

| N-H Bend | -NH₂ | 1590-1650 |

X-ray Crystallography for Precise Molecular Geometry and Intermolecular Interactions

X-ray crystallography stands as a definitive technique for elucidating the three-dimensional atomic arrangement of crystalline solids, providing unparalleled insight into molecular geometry, conformation, and the intricate network of intermolecular interactions that govern crystal packing. For derivatives of 3-Ethyl-1H-indazol-5-amine, this methodology offers precise data on bond lengths, bond angles, and torsional angles, defining the exact spatial configuration of the molecule. Furthermore, it reveals the nature and geometry of non-covalent interactions, such as hydrogen bonds and π–π stacking, which are crucial for understanding the supramolecular architecture and physicochemical properties of the solid state.

While specific crystallographic data for 3-Ethyl-1H-indazol-5-amine is not extensively detailed in publicly available literature, analysis of closely related indazole derivatives provides a robust framework for understanding its likely structural characteristics. Studies on compounds such as N-[(E)-Quinoxalin-2-ylmethylidene]-1H-indazol-5-amine and 1,3-Dimethyl-1H-indazol-6-amine offer valuable, directly comparable insights into the planarity of the indazole ring system, the influence of substituents, and the patterns of intermolecular hydrogen bonding.

Molecular Geometry and Conformation

In a representative crystal structure of an indazole derivative, N-[(E)-Quinoxalin-2-ylmethylidene]-1H-indazol-5-amine, the indazole ring system is observed to be nearly planar. nih.gov This planarity is a characteristic feature of the fused aromatic bicyclic system. nih.gov The bond lengths and angles within the indazole core are generally within normal ranges, consistent with other reported indazole structures. nih.govresearchgate.net

The crystallographic data for a related compound, 1,3-Dimethyl-1H-indazol-6-amine, also confirms the near-planarity of the indazole skeleton, with a maximal deviation of 0.0325 (19) Å for the amino N atom. researchgate.net

The table below summarizes representative crystallographic data for 1,3-Dimethyl-1H-indazol-6-amine, illustrating the typical parameters determined by X-ray diffraction.

Table 1: Crystal Data and Structure Refinement for 1,3-Dimethyl-1H-indazol-6-amine

| Parameter | Value |

|---|---|

| Empirical Formula | C₉H₁₁N₃ |

| Formula Weight | 161.21 |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 18.3004 (10) |

| b (Å) | 8.3399 (7) |

| c (Å) | 5.6563 (1) |

| Volume (ų) | 863.28 (9) |

| Z | 4 |

| Temperature (K) | 293 |

| Radiation (λ, Å) | 0.71073 |

Data sourced from Zhang et al., Acta Cryst. (2012). E68, o1291. researchgate.net

Intermolecular Interactions and Supramolecular Assembly

The packing of indazole derivatives in the crystalline state is dictated by a variety of intermolecular forces. Hydrogen bonding, particularly involving the amine group and the pyrazole (B372694) nitrogen atoms of the indazole ring, is a dominant factor in directing the supramolecular assembly.

In the crystal structure of N-[(E)-Quinoxalin-2-ylmethylidene]-1H-indazol-5-amine, weak intermolecular N—H⋯N hydrogen bonds link adjacent molecules, forming zigzag chains that extend through the crystal lattice. nih.gov This demonstrates the role of the indazole N-H proton as a hydrogen bond donor and the nitrogen atoms as acceptors.

In addition to hydrogen bonding, π–π stacking interactions are significant. The planar indazole and other aromatic moieties can stack upon one another, contributing to the stability of the crystal packing. For N-[(E)-Quinoxalin-2-ylmethylidene]-1H-indazol-5-amine, the crystal packing exhibits π–π interactions with centroid–centroid distances of 3.7080 (2) and 3.8220 (5) Å, which result in molecular stacks. nih.gov

Similarly, the packing of 1,3-Dimethyl-1H-indazol-6-amine is established by intermolecular N—H⋯N hydrogen bonds, creating a stable, ordered network. researchgate.net

The table below details the hydrogen bond geometry for 1,3-Dimethyl-1H-indazol-6-amine, providing a quantitative description of these critical interactions.

Table 2: Hydrogen Bond Geometry (Å, °) for 1,3-Dimethyl-1H-indazol-6-amine

| D—H···A | d(D—H) | d(H···A) | d(D···A) | ∠(DHA) |

|---|---|---|---|---|

| N—H···N | 0.86 | 2.34 | 3.193 (3) | 171.0 |

D = donor atom; A = acceptor atom. Data sourced from Zhang et al., Acta Cryst. (2012). E68, o1291. researchgate.net

Theoretical and Computational Studies on 3 Ethyl 1h Indazol 5 Amine and Its Analogues

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-Ethyl-1H-indazol-5-amine, these methods elucidate its stability, electronic distribution, and the energetic landscape of its chemical transformations.

Density Functional Theory (DFT) Studies on Conformational Preferences and Tautomerism

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For indazole derivatives, a key area of study is tautomerism, as the proton on the pyrazole (B372694) ring can reside on either nitrogen atom (N1 or N2), leading to the 1H and 2H tautomers, respectively.

Theoretical calculations show that for most NH-indazoles, the 1H-tautomer is the more stable form. researchgate.net However, the relative stability can be influenced by substitution patterns and the surrounding environment (gas phase vs. solvent). nih.gov DFT calculations at a level like B3LYP/6-311++G** can be employed to determine the optimized geometries and relative energies of the 1H- and 2H-tautomers of 3-Ethyl-1H-indazol-5-amine. nih.gov These studies typically indicate that the 1H tautomer is energetically more favorable, though the energy difference may be small.

Furthermore, DFT is used to analyze the conformational preferences of the 3-ethyl group. The rotation around the C-C single bond of the ethyl substituent leads to different staggered and eclipsed conformers. By calculating the potential energy surface, the most stable (lowest energy) conformation can be identified, which is crucial for understanding how the molecule fits into a biological target's binding site.

Table 1: Illustrative DFT-Calculated Relative Energies of 3-Ethyl-1H-Indazol-5-amine Tautomers This table presents hypothetical data for illustrative purposes.

| Tautomer/Conformer | Method | Basis Set | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1H-Indazole (Anti) | B3LYP | 6-311++G(d,p) | 0.00 |

| 1H-Indazole (Gauche) | B3LYP | 6-311++G(d,p) | +0.85 |

Frontier Molecular Orbital (FMO) Analysis for Predicting Reaction Pathways and Sites

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The energy and spatial distribution of these orbitals are key determinants of a molecule's reactivity. rsc.org

For 3-Ethyl-1H-indazol-5-amine, FMO analysis, typically performed using data from DFT calculations, can predict its behavior in chemical reactions. nih.gov

HOMO: The HOMO represents the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. In 3-Ethyl-1H-indazol-5-amine, the HOMO is expected to have significant density on the 5-amino group and the electron-rich pyrazole ring, making these the primary sites for electrophilic attack.

LUMO: The LUMO is the orbital that is most likely to accept electrons, indicating electrophilic character. The LUMO is typically distributed over the bicyclic aromatic system, with potential sites for nucleophilic attack on the carbon atoms of the indazole ring.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive. nih.gov Substituents on the indazole ring can modulate this gap, thereby tuning the molecule's electronic properties. rsc.org

Table 2: Illustrative FMO Properties of 3-Ethyl-1H-Indazol-5-amine This table presents hypothetical data for illustrative purposes.

| Molecular Orbital | Energy (eV) | Primary Lobe Location | Implied Reactivity |

|---|---|---|---|

| HOMO | -5.8 | 5-Amino Group, Pyrazole Ring | Nucleophilic / Electron Donating |

| LUMO | -1.2 | Indazole Ring System | Electrophilic / Electron Accepting |

| HOMO-LUMO Gap | 4.6 | | Indicator of Chemical Stability |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Protein-Ligand Interactions (In Silico Drug Discovery)

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time, providing a detailed view of their dynamic behavior. mdpi.com In drug discovery, MD simulations are invaluable for exploring the conformational flexibility of a ligand like 3-Ethyl-1H-indazol-5-amine and for studying its interaction with a biological target, such as a protein kinase. nih.govworldscientific.com

By simulating the molecule in a solvent (typically water) for nanoseconds to microseconds, researchers can map its conformational landscape, identifying the most populated and energetically favorable shapes it adopts in solution. This is more dynamic than the static picture provided by DFT.

When a potential protein target is identified, MD simulations can be used to model the binding process of 3-Ethyl-1H-indazol-5-amine to the protein's active site. These simulations reveal:

Binding Stability: Whether the ligand remains stably bound in the active site over the course of the simulation.

Key Interactions: The specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the protein-ligand complex.

Conformational Changes: How the protein and ligand adapt their shapes to achieve optimal binding.

These insights are critical for rational drug design, helping to explain the basis of a compound's activity and guiding the design of new analogues with improved binding affinity and selectivity. nih.gov

In Silico Prediction of Biological Target Interactions and Pharmacophore Modeling

Before a specific biological target is known, computational methods can be used to predict potential protein partners for 3-Ethyl-1H-indazol-5-amine. This is often achieved through ligand-based virtual screening, where the molecule's structure is compared to databases of compounds with known biological activities.

Pharmacophore modeling is a central technique in this process. ugm.ac.id A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. For 3-Ethyl-1H-indazol-5-amine, a pharmacophore model would typically include features such as: nih.govugm.ac.id

Hydrogen Bond Donors (e.g., the N-H of the pyrazole and the -NH2 group).

Hydrogen Bond Acceptors (e.g., the sp2 nitrogen of the pyrazole ring).

Aromatic Rings (the indazole bicyclic system).

Hydrophobic Features (the 3-ethyl group).

This pharmacophore model can then be used as a 3D query to screen large virtual libraries of compounds to identify other molecules that share these key features and are therefore likely to interact with the same biological target. researchgate.netnih.gov This approach is instrumental in identifying novel hits and understanding the structural requirements for activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for 3-Ethyl-1H-Indazol-5-amine Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. eurekaselect.com For a series of 3-Ethyl-1H-indazol-5-amine derivatives, a QSAR model can be developed to predict the activity of new, unsynthesized compounds. nih.govdistantreader.org

The process involves several steps:

Data Set: A series of analogues of 3-Ethyl-1H-Indazol-5-amine with varying substituents is required, along with their experimentally measured biological activity (e.g., IC50 values for enzyme inhibition).

Descriptor Calculation: For each molecule in the series, a set of numerical values, known as molecular descriptors, is calculated. These can describe physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., dipole moment), and structural features (e.g., number of rotatable bonds).

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity. tandfonline.com

Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not due to a chance correlation.

A validated QSAR model provides valuable insights into which molecular properties are most important for the desired biological activity. For example, a model might reveal that increasing hydrophobicity at a certain position or adding a hydrogen bond donor at another position enhances activity. This information provides a clear, rational basis for the design of more potent derivatives. tandfonline.com

Exploration of Biological Activities and Mechanisms of Action for 3 Ethyl 1h Indazol 5 Amine Derivatives in Preclinical Research

Modulation of Specific Biological Targets by 3-Ethyl-1H-Indazol-5-amine Analogues

Analogues built upon the 1H-indazole core have demonstrated the ability to modulate the function of various critical biological targets, including enzymes and receptors, which are often implicated in disease pathogenesis.

Derivatives of the 1H-indazole scaffold have been identified as potent inhibitors of several enzyme classes, playing a crucial role in cancer and immune response regulation.

Kinase Inhibition: A series of 3-ethynyl-1H-indazoles, which are structurally related to 3-ethyl-1H-indazol-5-amine, have been synthesized and evaluated as potential kinase inhibitors. nih.gov Certain compounds from this series demonstrated low micromolar inhibition against key components of the PI3K/AKT/mTOR signaling pathway, a cascade vital for regulating cell growth, proliferation, and survival. nih.gov Computational modeling and structure-activity relationship studies suggest a potential novel mode for PI3K inhibition. nih.gov

| Compound | Target | IC₅₀ (µM) |

|---|---|---|

| Compound 6 | PI3Kα | 1.05 |

| Compound 9 | PI3Kα | 1.85 |

| Compound 13 | PI3Kα | 5.12 |

Histone Deacetylase (HDAC) Inhibition: Novel N-hydroxypropenamides incorporating a 3-(1-substituted-1H-indazole) ring as a "cap group" have been developed as potent HDAC inhibitors. researchgate.net HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression and are significant targets for anticancer drug discovery. researchgate.netnih.gov The synthesized compounds showed potent inhibitory activity, with some being 2- to 30-fold more selective for the HDAC6 isoform compared to a mixture of HDAC isoforms. researchgate.net

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition: IDO1 is a heme-containing enzyme that is overexpressed in many tumor microenvironments and plays a role in immune escape. nih.govsemanticscholar.org The indazole scaffold has been incorporated into the design of dual inhibitors that target both IDO1 and HDACs. nih.govnih.gov In one study, a series of dual inhibitors were designed from the natural product saprorthoquinone, leading to a compound that showed balanced activity against both IDO1 (IC₅₀ = 0.73 μM) and HDAC1 (IC₅₀ = 0.46 μM). nih.govsemanticscholar.org

The versatility of the indazole nucleus extends to interactions with cell surface receptors. Specifically, derivatives of indazole have been developed as potent and selective antagonists for the 5-hydroxytryptamine (5-HT3) receptor. nih.gov The 5-HT3 receptor is a ligand-gated ion channel involved in mediating nausea and vomiting, particularly that induced by chemotherapy. Alterations of the aromatic nucleus of precursor molecules led to the identification of indazole-3-carboxylic acid derivatives as potent 5-HT3 receptor antagonists. nih.gov One such compound, designated 6g (BRL 43694), proved to be a potent and selective antagonist and an effective antiemetic agent in preclinical and clinical settings. nih.gov

In Vitro Cellular Assays for Biological Response and Mechanistic Investigations

To understand the biological consequences of target modulation, 1H-indazole derivatives have been subjected to a variety of in vitro cellular assays. These studies provide insight into their effects on cancer cell viability and the underlying molecular mechanisms.

The anti-proliferative activity of various 1H-indazole derivatives has been evaluated against a panel of human cancer cell lines.

Anti-proliferative Activity: In one study, a series of 1H-indazole-3-amine derivatives were tested against human lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cancer cell lines. nih.gov Compound 6o from this series displayed a promising inhibitory effect against the K562 cell line with an IC₅₀ value of 5.15 µM, while showing significantly lower toxicity to normal human embryonic kidney cells (HEK-293). nih.gov

| Cell Line | Cell Type | IC₅₀ (µM) |

|---|---|---|

| K562 | Chronic Myeloid Leukemia | 5.15 |

| HEK-293 | Normal Kidney | 33.2 |

Apoptosis and Cell Cycle Analysis: Further investigation into the mechanism of action revealed that these compounds can induce apoptosis (programmed cell death) and alter cell cycle progression in cancer cells. nih.gov K562 cells treated with compound 6o showed a dose-dependent increase in apoptosis. nih.gov When treated with 10, 12, and 14 μM of compound 6o for 48 hours, the total apoptosis rates were 9.64%, 16.59%, and 37.72%, respectively. nih.gov Cell cycle analysis following treatment with compound 6o also showed a concentration-dependent effect, indicating that the compound can arrest the cell cycle, thereby inhibiting tumor cell division. nih.gov Similarly, HDAC inhibitors bearing the indazole moiety were shown to induce cell cycle arrest in SW620 cells. researchgate.net

Mechanistic studies have sought to connect the anti-proliferative effects of indazole derivatives to specific cellular signaling pathways. Treatment of cancer cells with these compounds can lead to changes in the expression of genes that regulate cell death and survival. For instance, the apoptosis induced by compound 6o in K562 cells was suggested to occur through the inhibition of Bcl2 family members and modulation of the p53/MDM2 pathway. nih.gov Furthermore, the inhibition of the PI3K/AKT/mTOR cascade by 3-ethynyl-1H-indazoles directly impacts one of the most critical cellular signaling pathways that regulate cell growth and protein synthesis. nih.gov

Structure-Activity Relationship (SAR) Studies Guiding Design and Optimization

The systematic modification of the 1H-indazole scaffold has allowed researchers to deduce key structure-activity relationships (SAR), providing a rational basis for the design of more potent and selective compounds.

For the 1H-indazole-3-amine series of antitumor agents, SAR analysis revealed that the substituent at the C-5 position of the indazole ring is critical for activity. nih.gov For example, when a 3-fluorophenyl group at this position was replaced by a 4-methoxyphenyl (B3050149) or a 3,4-dichlorophenyl group, the inhibitory activity against the K562 cell line decreased significantly. nih.gov This suggests that the presence of a para-fluorine atom on the phenyl ring at the C-5 position is crucial for the observed antitumor activity. nih.gov

In the development of HDAC inhibitors, SAR studies on N-hydroxypropenamides with an indazole cap showed that aromatic groups are preferable over alkyl groups for inhibiting the enzyme. researchgate.net For the PI3K inhibitors, the ability of the indazole moiety and associated substituents to form hydrogen bonds with key amino acid residues, such as Val851 in the kinase hinge region, was identified as a key determinant of inhibitory potency. nih.gov

Impact of Substituent Variation and Positional Effects on Activity

The biological activity of 3-ethyl-1H-indazol-5-amine derivatives is profoundly influenced by the nature and position of various substituents on the indazole ring. Structure-activity relationship (SAR) studies have been instrumental in elucidating these effects, guiding the optimization of lead compounds for enhanced potency and selectivity.

Modifications at the C3 and C5 positions of the indazole core have been a primary focus of research. For instance, in the context of Tpl2 kinase inhibition, SAR modifications at these positions on an indazole hit compound led to the discovery of derivatives with significantly improved potency in both biochemical and cell-based assays. nih.gov

Furthermore, the introduction of different functional groups at the C5 position has been shown to be a viable strategy for enhancing the anticancer properties of indazole derivatives. Studies on a series of indazole derivatives revealed that nitro and ethoxy substitutions at this position notably enhanced anticancer potency. Conversely, bromo substitutions demonstrated varied effects, influencing both anticancer and antioxidant activities. longdom.org

The nature of the substituent at the 3-position also plays a critical role. The 1H-indazole-3-amine moiety is recognized as an effective hinge-binding fragment in many kinase inhibitors. mdpi.com Research on 3-substituted 1H-indazoles as IDO1 enzyme inhibitors has indicated that a suitably substituted carbohydrazide (B1668358) moiety at the C3 position is crucial for strong in vitro inhibitory activity. nih.gov

Interactive Data Table: Structure-Activity Relationships of Indazole Derivatives

| Compound Series | Position of Variation | Substituent Effect on Activity | Therapeutic Target |

|---|---|---|---|

| Indazole Derivatives | C5 | Nitro and ethoxy substitutions enhance anticancer potency. longdom.org | Cancer |

| Indazole Derivatives | C5 | Bromo substitution shows diverse effects on anticancer and antioxidant activities. longdom.org | Cancer, Oxidative Stress |

| Indazole Derivatives | C3 and C5 | Modifications led to the discovery of potent inhibitors. nih.gov | Tpl2 Kinase |

Conformational Aspects and Stereochemistry in Biological Recognition

The three-dimensional arrangement of a molecule, encompassing its conformation and stereochemistry, is a critical determinant of its interaction with biological targets. For 3-ethyl-1H-indazol-5-amine derivatives, these factors govern the precision of fit within the binding sites of enzymes and receptors, thereby influencing efficacy and selectivity.

Conformational analysis of flexible molecules is essential for understanding their bioactive shapes. While specific conformational studies on 3-ethyl-1H-indazol-5-amine are not extensively documented, research on related small molecules highlights the importance of identifying the lowest energy conformers, as these are most likely to be the biologically active forms. iu.edu.sa The internal rotation of substituents, such as the ethyl group at the C3 position and the amine group at the C5 position, will define the accessible conformational space of these derivatives.

Stereoisomerism, where molecules have the same chemical formula and connectivity but different spatial arrangements of atoms, can lead to significant differences in biological activity. nih.gov For derivatives of 3-ethyl-1H-indazol-5-amine that possess chiral centers, the individual enantiomers or diastereomers may exhibit distinct pharmacological profiles. This is because the binding pockets of biological targets are themselves chiral, leading to stereospecific interactions. The separation and independent biological evaluation of stereoisomers are therefore crucial steps in the preclinical development of such compounds.

In Vivo Preclinical Models for Target Engagement and Pharmacodynamic Biomarker Assessment

The translation of in vitro findings into a whole-organism context is a critical phase in preclinical research. In vivo models are indispensable for evaluating the therapeutic potential of 3-ethyl-1H-indazol-5-amine derivatives, assessing their engagement with the intended biological target, and identifying pharmacodynamic biomarkers that can monitor the biological effects of the compound.

Animal models provide a platform to investigate the efficacy of these derivatives in a physiological setting that mimics human disease. For instance, in the evaluation of the anti-inflammatory activity of indazole derivatives, the carrageenan-induced hind paw edema model in rats is a commonly employed method to assess acute anti-inflammatory effects. nih.govresearchgate.net In oncology research, xenograft models, where human cancer cells are implanted into immunocompromised mice, are frequently used to determine the antitumor efficacy of novel compounds.

Target engagement studies are essential to confirm that the compound interacts with its intended molecular target in vivo. This can be assessed through various techniques, including measuring the modulation of the target's activity or expression levels in tissues or blood samples from treated animals.

Pharmacodynamic biomarkers are measurable indicators of a biological response to a therapeutic intervention. In the context of 3-ethyl-1H-indazol-5-amine derivatives, these biomarkers can provide evidence of the compound's mechanism of action and help to establish a dose-response relationship. For example, if a derivative is designed to inhibit a specific kinase, a relevant pharmacodynamic biomarker could be the phosphorylation status of a downstream substrate of that kinase. In studies of anti-inflammatory indazole derivatives, the levels of pro-inflammatory cytokines, such as TNF-α and IL-1β, can serve as pharmacodynamic biomarkers of the compound's effect. nih.govresearchgate.net

Applications of 3 Ethyl 1h Indazol 5 Amine in Medicinal Chemistry Research and Design

Scaffold Hopping and Bioisosteric Replacements Strategies Leveraging the Indazole Core

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design aimed at discovering novel chemotypes with improved properties while retaining the key biological activity of a parent molecule. The indazole core is frequently utilized in these approaches due to its ability to mimic the structural and electronic features of other critical biological motifs.

Scaffold Hopping: This strategy involves replacing the central core of a known active compound with a different, topographically similar scaffold to generate new intellectual property, improve properties, or escape known liabilities. A notable example is the hopping from an indole (B1671886) core to an indazole framework in the development of dual inhibitors for the anti-apoptotic proteins MCL-1 and BCL-2. rsc.org Beginning with an indole-based lead compound that showed selectivity for MCL-1, researchers successfully replaced the indole with an N2-substituted indazole-3-carboxylic acid. rsc.org This strategic hop resulted in compounds with a more balanced and potent inhibitory profile against both MCL-1 and BCL-2, which is a desirable feature for overcoming cancer resistance mechanisms. rsc.org This demonstrates how the indazole scaffold can be used to alter the selectivity profile of a lead compound advantageously.

Bioisosteric Replacement: Bioisosteres are functional groups or molecules that possess similar physicochemical properties and produce broadly similar biological effects. The indazole ring is a well-established bioisostere for other aromatic systems, most notably the indole and catechol moieties. google.comnih.gov The replacement of a catechol group with an indazole is a particularly valuable strategy, as catechols are often associated with poor metabolic stability and potential for forming reactive quinone metabolites. google.comcambridgemedchemconsulting.com A US patent describes the systematic replacement of catechol moieties in various therapeutically active compounds with indazoles, noting that this substitution can maintain or improve biological activity while potentially enhancing the drug-like properties of the predecessor compound. google.com The indazole ring mimics the hydrogen-bonding pattern of the catechol's hydroxyl groups, allowing it to engage with similar biological targets, such as protein kinase domains. google.comcambridgemedchemconsulting.com This makes the 3-Ethyl-1H-indazol-5-amine scaffold a prime candidate for bioisosteric replacement strategies in kinase inhibitor design.

Fragment-Based Drug Discovery (FBDD) Utilizing 3-Ethyl-1H-Indazol-5-amine as a Building Block

Fragment-Based Drug Discovery (FBDD) is an efficient method for identifying lead compounds by starting with small, low-molecular-weight molecules ("fragments") that bind weakly to a biological target. nih.govresearchgate.net Once a fragment hit is identified and its binding mode is confirmed, often by X-ray crystallography, it is progressively elaborated into a more potent, lead-like molecule through chemical synthesis. nih.gov

The indazole scaffold is an ideal starting point for FBDD campaigns, particularly for developing protein kinase inhibitors. Its heterocyclic structure can form key hydrogen bond interactions with the "hinge" region of the kinase ATP-binding pocket, a common anchoring point for many inhibitors. rsc.orgnih.gov

A case study in the discovery of inhibitors for AXL kinase, a receptor tyrosine kinase implicated in cancer, illustrates this process effectively. nih.govresearchgate.net

Hit Identification: A high-throughput screening of a fragment library identified an indazole fragment as a weak binder to AXL kinase. nih.gov

Hit-to-Lead Optimization: Guided by molecular docking studies, this initial indazole fragment was optimized. The amine group at the 5-position (as in 3-Ethyl-1H-indazol-5-amine) provides a convenient attachment point for side chains designed to occupy adjacent hydrophobic pockets within the ATP-binding site.

Structure-Guided Growth: The ethyl group at the 3-position can be further modified or used to orient the molecule within the binding site. By systematically adding functional groups, researchers were able to develop a potent inhibitor with an IC50 value in the nanomolar range and moderate exposure levels in mice. nih.gov The X-ray crystal structure of a related analog complexed with a kinase domain revealed the specific interactions that were key to its potency. nih.govresearchgate.net

Similarly, an in-silico FBDD approach was used to identify novel indazole derivatives as inhibitors of Aurora kinases, which are critical regulators of cell division. nih.gov This study led to the development of potent and isoform-selective inhibitors, highlighting the power of combining computational design with the versatile indazole scaffold. nih.gov The 3-Ethyl-1H-indazol-5-amine fragment, with its defined substitution pattern, represents a well-characterized starting point for such FBDD efforts, offering clear vectors for chemical elaboration.

Rational Design Principles for Enhancing Selectivity and Potency of Indazole-Based Leads

Rational, structure-based drug design is a cornerstone of modern medicinal chemistry, enabling the optimization of lead compounds by leveraging detailed knowledge of the target's three-dimensional structure. For indazole-based leads like those derived from 3-Ethyl-1H-indazol-5-amine, several key principles are applied to enhance potency and selectivity, particularly in the context of kinase inhibition.

Hinge-Binding Interaction: The primary anchoring point for most indazole-based kinase inhibitors is the hinge region of the ATP-binding site. The N1-H of the indazole ring typically acts as a hydrogen bond donor, while the N2 atom can act as an acceptor, forming one or two critical hydrogen bonds with backbone amide residues of the hinge (e.g., Cys694 in FLT3). nih.gov The 5-amino group can be acylated to introduce further hydrogen bonding opportunities or to link to larger moieties.

Exploitation of Hydrophobic Pockets: The selectivity and potency of kinase inhibitors are often achieved by designing substituents that can occupy specific hydrophobic pockets adjacent to the ATP-binding site. The C3 position of the indazole ring is a common point for modification. In 3-Ethyl-1H-indazol-5-amine, the ethyl group already occupies a small hydrophobic region, and modifications to this group or linking it to larger hydrophobic fragments can significantly impact activity.